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molecular formula C10H9FO B8507170 8-Fluoro-4-methylene-3,4-dihydro-1H-isochromene

8-Fluoro-4-methylene-3,4-dihydro-1H-isochromene

Cat. No. B8507170
M. Wt: 164.18 g/mol
InChI Key: JLSRUXPRVMDCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915268B2

Procedure details

8-Fluoro-4-methylene-3,4-dihydro-1H-isochromene (400 mg) was dissolved in a solution of 1:1 MeOH/DCM (50 mL) and 1 mL of pyridine added. The mixture was chilled to −78° C. and ozone was bubbled through the mixture for 40 min. The reaction monitored by TLC. The mixture was purged with nitrogen at −78° C. for 10 min and then treated with PPh3. After concentration, the resulting residue was purified by preparative TLC to offer 300 mg of the title compound.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
MeOH DCM
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH2:10][O:9][CH2:8][C:7]2=C.C[OH:14].C(Cl)Cl>N1C=CC=CC=1>[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH2:10][O:9][CH2:8][C:7]2=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
FC=1C=CC=C2C(COCC12)=C
Name
MeOH DCM
Quantity
50 mL
Type
reactant
Smiles
CO.C(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
ozone was bubbled through the mixture for 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The mixture was purged with nitrogen at −78° C. for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
treated with PPh3
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by preparative TLC

Outcomes

Product
Name
Type
Smiles
FC=1C=CC=C2C(COCC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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